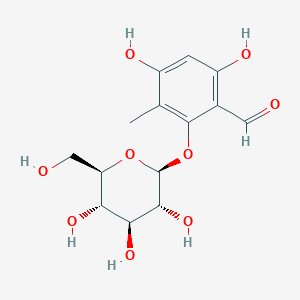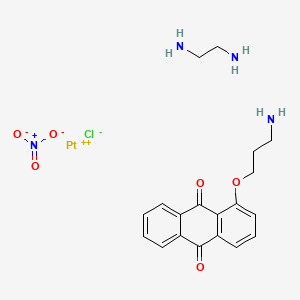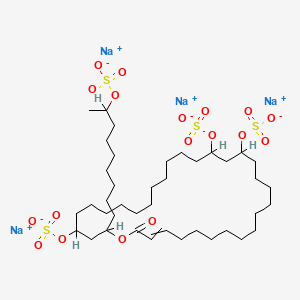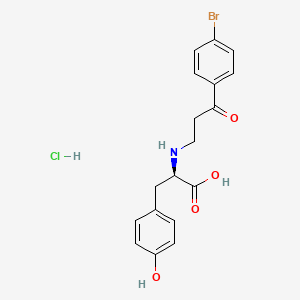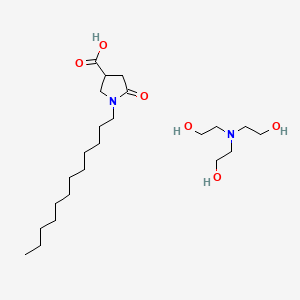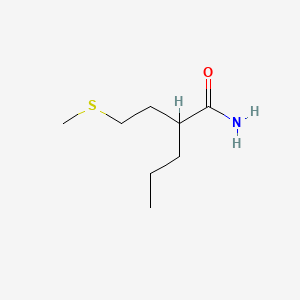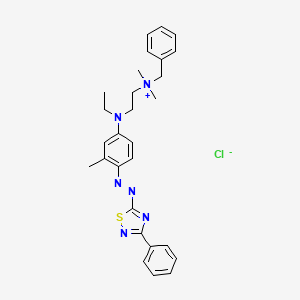
2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate is a complex organic compound with a unique structure that combines benzofuran, cinnamoyl, and ammonium moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the cinnamoyl group: This step involves the reaction of the benzofuran derivative with cinnamoyl chloride under basic conditions.
Attachment of the dimethylammonium group: This is typically done through a nucleophilic substitution reaction using dimethylamine.
Formation of the hydrogen oxalate salt: The final step involves the reaction of the ammonium compound with oxalic acid to form the hydrogen oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
化学反応の分析
Types of Reactions
2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cinnamoyl double bond can be reduced to form the corresponding saturated compound.
Substitution: The dimethylammonium group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated compounds.
Substitution: Formation of new ammonium derivatives.
科学的研究の応用
2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular membranes: Affecting cell signaling and function.
Inducing oxidative stress: Leading to cell death in certain contexts.
類似化合物との比較
Similar Compounds
- 2-(4,7-Dimethoxybenzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate
- 2-(4-Methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate
Uniqueness
2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both methoxy and cinnamoyl groups, along with the benzofuran core, makes it a versatile compound for various applications.
特性
CAS番号 |
52171-36-5 |
|---|---|
分子式 |
C26H29NO10 |
分子量 |
515.5 g/mol |
IUPAC名 |
(E)-1-[6-[2-(dimethylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-(4-methoxyphenyl)prop-2-en-1-one;oxalic acid |
InChI |
InChI=1S/C24H27NO6.C2H2O4/c1-25(2)13-15-31-23-20(19(26)11-8-16-6-9-17(27-3)10-7-16)21(28-4)18-12-14-30-22(18)24(23)29-5;3-1(4)2(5)6/h6-12,14H,13,15H2,1-5H3;(H,3,4)(H,5,6)/b11-8+; |
InChIキー |
QEBWTEHKJYHECW-YGCVIUNWSA-N |
異性体SMILES |
CN(C)CCOC1=C(C2=C(C=CO2)C(=C1C(=O)/C=C/C3=CC=C(C=C3)OC)OC)OC.C(=O)(C(=O)O)O |
正規SMILES |
CN(C)CCOC1=C(C2=C(C=CO2)C(=C1C(=O)C=CC3=CC=C(C=C3)OC)OC)OC.C(=O)(C(=O)O)O |
関連するCAS |
26225-59-2 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


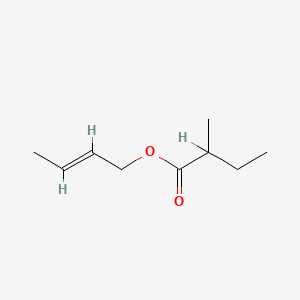
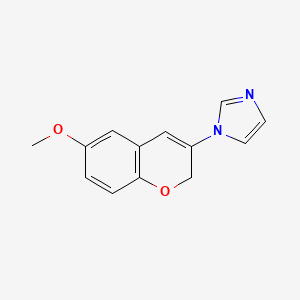
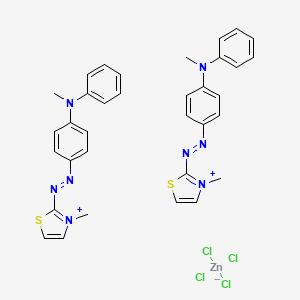
![(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium](/img/structure/B12699390.png)



